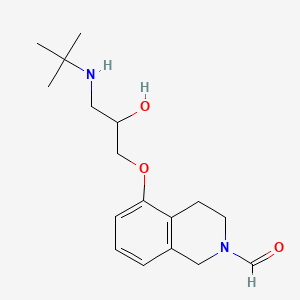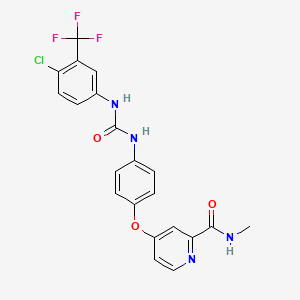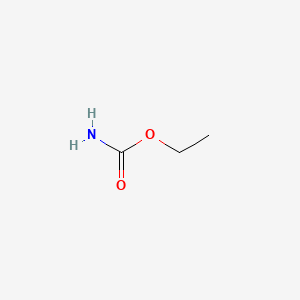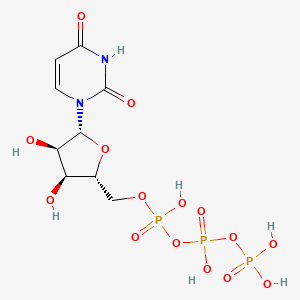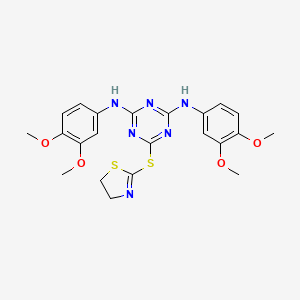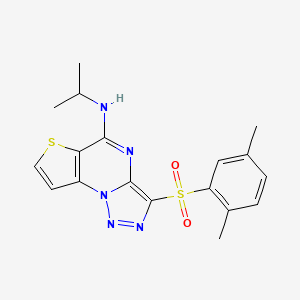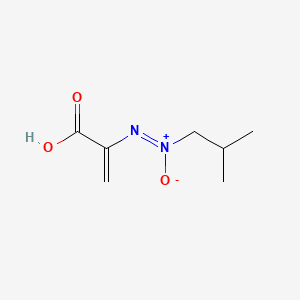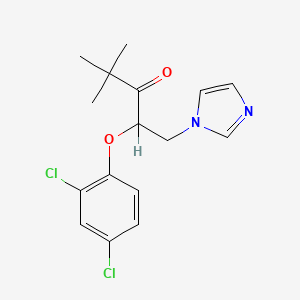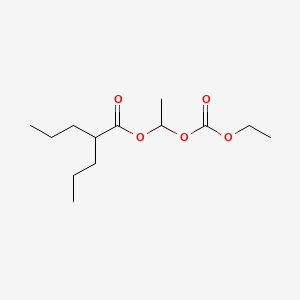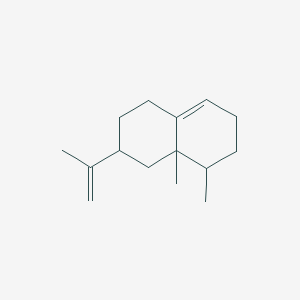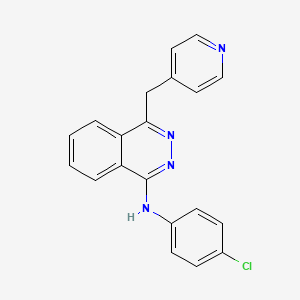
Vatalanib
Übersicht
Beschreibung
Vatalanib (also known as PTK787 or PTK/ZK) is an orally active small molecule protein kinase inhibitor that inhibits angiogenesis . It is being studied as a potential treatment for several types of cancer, particularly those at an advanced stage or those that have not responded to chemotherapy . It inhibits all known VEGF receptors, as well as platelet-derived growth factor receptor-beta and c-kit, but is most selective for VEGFR-2 .
Synthesis Analysis
Vatalanib was discovered through high-throughput screening . It has been extensively investigated in Phase I, II, and III clinical trials . In one study, vatalanib was combined with a 20-HETE synthesis inhibitor, resulting in decreased tumor growth in an animal model of human glioma . Another study discussed the combinatorial delivery of CPI444 and vatalanib loaded on PEGylated graphene oxide as an effective nanoformulation to target glioblastoma multiforme .Molecular Structure Analysis
Vatalanib belongs to the class of organic compounds known as phthalazines . These are compounds containing a phthalazine moiety, which consists of a benzene ring fused to a pyridazine, forming a 2,3-benzodiazine skeleton .Chemical Reactions Analysis
Vatalanib is a potent cytotoxin, with IC50 values in the low nM range and a broad spectrum of activity in human lung, colon, stomach, breast, and pancreatic tumor xenografts . It is not affected by the over-expression of Pgp or other transporters, or by mutations in the topo I enzyme .Physical And Chemical Properties Analysis
Vatalanib has a molecular weight of 346.82 g/mol . It is extensively metabolized in humans, primarily to glucuronides .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease (AD) Pathology Regulation
Vatalanib has shown potential as a regulator of AD pathology. In a study using 5xFAD mice, a model of AD, Vatalanib administration significantly reduced tau phosphorylation at AT8 and AT100 by increasing p-GSK-3β (Ser9). It also reduced the number and area of Aβ plaques in the cortex, suggesting its potential utility in managing AD .
Cancer Therapy: Metastatic Pancreatic Adenocarcinoma
In a Phase II trial, Vatalanib was evaluated for its efficacy and tolerability in patients with advanced or metastatic pancreatic cancer who failed first-line gemcitabine-based therapy. The study found that Vatalanib was well-tolerated and resulted in a favorable 6-month survival rate, making it a promising second-line therapy option .
Angiogenesis Inhibition
Vatalanib is a multi-targeted tyrosine kinase inhibitor that inhibits angiogenesis. It has been shown to inhibit vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) with varying degrees of efficacy, which is crucial in the process of angiogenesis .
VEGF Signaling Pathway Modulation
By targeting the VEGF signaling pathway, Vatalanib has the potential to modulate various aspects of this pathway, which is implicated in pathological conditions such as cancer and ocular diseases where abnormal blood vessel growth is a concern .
Blood-Brain Barrier (BBB) Permeability
VEGF and VEGFR, which are inhibited by Vatalanib, have roles in BBB permeability. Modulating these factors could have implications for diseases where BBB dysfunction is a factor, such as multiple sclerosis and AD .
Microglial Chemotaxis
Vatalanib’s inhibition of VEGF and VEGFR may affect microglial chemotaxis, which is the movement of microglia toward the site of injury or pathology. This could be significant in neuroinflammatory conditions and neurodegenerative diseases .
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition
Vatalanib also shows strong affinity for PDGFR, which is involved in cell proliferation and survival. Inhibiting PDGFR can be beneficial in conditions where PDGFR signaling is aberrantly activated, such as in certain cancers .
c-KIT Inhibition
c-KIT is another target of Vatalanib, and its inhibition can be useful in treating gastrointestinal stromal tumors (GISTs) and other malignancies where c-KIT plays a role in tumor growth and survival .
Wirkmechanismus
Target of Action
Vatalanib, also known as PTK787/ZK-222584, is an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors (VEGFRs) . It also targets platelet-derived growth factor receptor (PDGFR) and c-KIT . These targets play crucial roles in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
Vatalanib selectively inhibits the tyrosine kinase domains of VEGFRs, PDGFR, and c-KIT . By inhibiting these receptors, vatalanib blocks the signaling pathways that promote angiogenesis. This inhibition of angiogenesis is crucial in preventing the formation of new blood vessels that contribute to tumor growth and metastasis .
Biochemical Pathways
Vatalanib’s action on VEGFRs affects the VEGF signaling pathway, which is involved in the formation of new blood vessels . By inhibiting VEGFRs, vatalanib disrupts this pathway, leading to a decrease in angiogenesis. This disruption can lead to a reduction in tumor growth and metastasis .
Pharmacokinetics
Vatalanib is rapidly absorbed and mainly metabolized through oxidative metabolism . It has a half-life of approximately 6 hours . Two pharmacologically inactive metabolites, CGP 84368/ZK 260120 and NVP AAW378/ZK 261557, having systemic exposure comparable to that of vatalanib, contributed mainly to the total systemic exposure .
Result of Action
Vatalanib’s action results in a significant reduction in angiogenesis, thereby limiting the growth and spread of tumors . It has been shown to inhibit the proliferation of multiple myeloma cells in a dose-dependent manner and block VEGF-induced ERK phosphorylation and cell migration . Furthermore, it has been associated with dose-dependent apoptosis in chronic lymphocytic leukemia cells .
Safety and Hazards
The most common side effects of vatalanib are high blood pressure, gastrointestinal upset (diarrhea, nausea, and vomiting), fatigue, and dizziness . It was generally well tolerated as a second-line therapy and resulted in a favorable 6-month survival rate in patients with metastatic pancreatic cancer, compared with historic controls .
Zukünftige Richtungen
The combination of vatalanib and everolimus demonstrated reasonable toxicity and clinical activity . Future studies combining targeted therapies and incorporating biomarker analysis are warranted based on this phase I trial . Vatalanib is also being studied in combination with other drugs for the treatment of various types of cancer .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDOIWSSHVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046919 | |
| Record name | Vatalanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis. | |
| Record name | Vatalanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Vatalanib | |
CAS RN |
212141-54-3 | |
| Record name | Vatalanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212141-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vatalanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vatalanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04879 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vatalanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VATALANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

